3-(piperidine-3-carbonyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

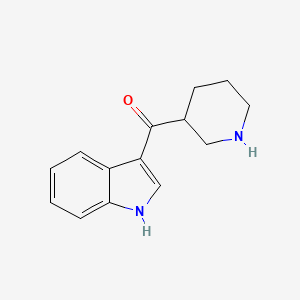

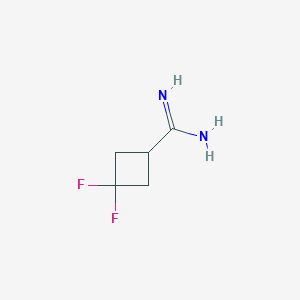

The molecule “3-(piperidine-3-carbonyl)-1H-indole” likely contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group at the 3-position is a carbonyl group (C=O), which is in turn attached to a piperidine ring. Piperidine is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

Based on its name, “this compound” would be expected to have a complex, bicyclic structure. The indole portion of the molecule is aromatic, meaning it has a ring of atoms that contains a delocalized pi electron cloud .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the carbonyl group, the indole group, and the piperidine ring. The carbonyl group is polar and can be involved in a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the polar carbonyl group could increase its solubility in polar solvents, while the aromatic indole group could increase its solubility in nonpolar solvents .Scientific Research Applications

Organocatalytic Asymmetric Synthesis

A study by Zhao et al. (2014) demonstrated the use of indolin-3-one derivatives in cascade reactions for assembling complex molecules. This process efficiently generates polysubstituted piperidino[1,2-a]indoline compounds, indicating the potential of 3-(piperidine-3-carbonyl)-1H-indole derivatives in creating structurally diverse and complex organic molecules with high yields and excellent enantioselectivities (Zhao et al., 2014).

Corrosion Inhibition

Research by Verma et al. (2016) explored 3-amino alkylated indoles, including a compound structurally similar to this compound, as corrosion inhibitors for mild steel in acidic solutions. The study found that these compounds, particularly those with a piperidine ring, showed high inhibition efficiency, suggesting their application in protecting industrial materials (Verma et al., 2016).

Palladium-Catalyzed Reactions

Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles, including those related to this compound, through palladium-catalyzed reactions. This approach is significant for constructing biologically active compounds, demonstrating the compound's relevance in synthetic organic chemistry and pharmaceutical manufacturing (Cacchi & Fabrizi, 2005).

Antitumor Activity

Andreani et al. (2008) synthesized bis-indole derivatives linked by heterocycles, such as piperazine, and evaluated their antitumor activity. Although not directly mentioning this compound, this study underscores the potential of indole and piperidine derivatives in developing new anticancer agents (Andreani et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1H-indol-3-yl(piperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,15-16H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHIODTZARGTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)

![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2847142.png)